

Spectroscopic Profile of 4-Methoxy-1-naphthonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxy-1-naphthonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methoxy-1-naphthonitrile** (CAS No. 5961-55-7), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and drug development professionals, offering a detailed compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies employed for their acquisition.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **4-Methoxy-1-naphthonitrile**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Multiplicity
8.24	d
8.08	d
7.72	d
7.66 - 7.50	m
7.03	d
4.09	s

Caption: ^1H NMR Spectral Data for **4-Methoxy-1-naphthonitrile**.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm
160.5
133.3
131.9
128.2
127.8
126.1
125.1
122.5
117.8
103.3
102.4
56.1

Caption: ^{13}C NMR Spectral Data for **4-Methoxy-1-naphthonitrile**.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group Assignment
2220	C≡N (Nitrile) Stretch
1590, 1576, 1511	C=C (Aromatic) Stretch
1265, 1237	C-O (Aryl Ether) Stretch

Caption: Key Infrared Absorption Peaks for **4-Methoxy-1-naphthonitrile**.

Mass Spectrometry (GC-MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment
183	100%	[M] ⁺ (Molecular Ion)
168	High	[M-CH ₃] ⁺
140	High	[M-CH ₃ -CO] ⁺

Caption: Prominent Peaks in the Mass Spectrum of **4-Methoxy-1-naphthonitrile**.[\[1\]](#)

Experimental Protocols

The acquisition of the presented spectroscopic data followed standardized laboratory procedures, as detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4-Methoxy-1-naphthonitrile** was dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL for ¹H NMR and 20-50 mg/mL for ¹³C NMR. The solution was transferred to a 5 mm NMR tube. Spectra were recorded on a Varian A-60 spectrometer.[\[1\]](#) Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

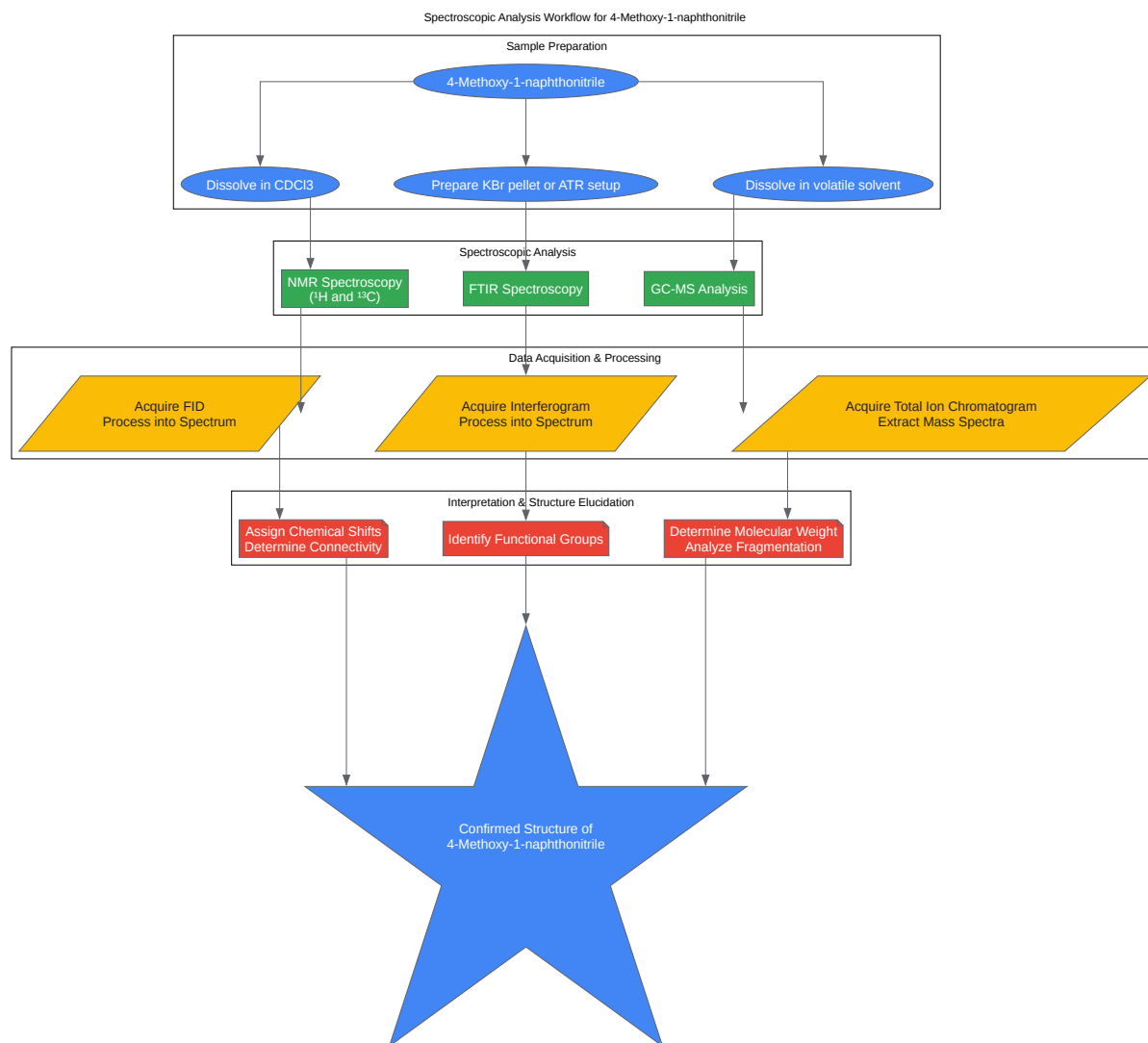
Infrared spectra were obtained using both Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet techniques. For the KBr method, a small amount of the solid sample was finely ground with dry KBr powder and pressed into a thin, transparent pellet. The spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample for analysis was sourced from Aldrich Chemical Company, Inc.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum was obtained using a gas chromatograph coupled to a mass spectrometer. A dilute solution of **4-Methoxy-1-naphthonitrile** in a volatile organic solvent was injected into the GC, where it was vaporized and separated on a capillary column before entering the mass spectrometer. Electron ionization at 70 eV was used to generate the charged fragments. The major fragment ions observed were at m/z 183, 168, and 140.[1]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for **4-Methoxy-1-naphthonitrile**.



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Caption: A flowchart illustrating the process of spectroscopic analysis.

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References

- 1. 1-Cyano-4-methoxynaphthalene | CAS 5961-55-7 | Chemical-Suppliers [chemical-suppliers.eu]
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